Cas no 1261965-29-0 (3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol)

3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- 1261965-29-0
- MFCD18314521
- 3-CYANO-5-(2-FLUORO-3-TRIFLUOROMETHYLPHENYL)PHENOL
- 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- DTXSID60684966
- 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol
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- MDL: MFCD18314521
- インチ: InChI=1S/C14H7F4NO/c15-13-11(2-1-3-12(13)14(16,17)18)9-4-8(7-19)5-10(20)6-9/h1-6,20H
- InChIKey: ARSDPRIVUOWTHK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 281.04637650Da
- 同位素质量: 281.04637650Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 388
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 44Ų
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320564-5 g |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261965-29-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB320564-5g |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261965-29-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenolに関する追加情報
Professional Introduction to Compound with CAS No. 1261965-29-0 and Product Name: 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol
The compound with the CAS number 1261965-29-0 and the product name 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates both cyano and fluoro-trifluoromethyl substituents, which are known for their ability to enhance binding affinity and metabolic stability in drug candidates.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The presence of a fluoro group at the 2-position and a trifluoromethyl group at the 3-position of the phenyl ring in 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol contributes to its enhanced pharmacokinetic properties. These substituents are widely recognized for their ability to improve lipophilicity, reduce metabolic degradation, and increase target specificity. Such modifications have been successfully employed in the development of various small-molecule drugs that exhibit improved efficacy and reduced side effects.
In the realm of medicinal chemistry, the cyano group in this compound plays a crucial role in modulating its reactivity and interaction with biological targets. The cyano functionality can serve as a bioisostere for other functional groups, such as carboxylic acids or amides, which are commonly found in biologically active molecules. This versatility makes 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol a valuable scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that derivatives of this structure may exhibit inhibitory activity against enzymes and receptors involved in cancer progression, inflammation, and neurodegenerative disorders. The fluoro-trifluoromethylphenyl moiety is particularly noteworthy for its ability to interact with biological targets in a manner that enhances binding affinity while minimizing off-target effects. This is a critical consideration in drug development, as unintended interactions can lead to adverse side effects.
The synthesis of 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of fluorine atoms, especially in positions that are sterically hindered, necessitates precise synthetic methodologies to ensure high yield and purity. Advances in catalytic processes and green chemistry principles have enabled more efficient and environmentally friendly routes to fluorinated compounds, making it feasible to produce such complex molecules on an industrial scale.
From a computational chemistry perspective, the structural features of this compound provide an excellent model for understanding molecular interactions at the atomic level. Molecular docking studies have been instrumental in predicting how 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol might bind to specific protein targets. These simulations have revealed insights into the compound's binding mode, which can guide further modifications to optimize its pharmacological properties. Additionally, quantum mechanical calculations have been employed to assess the electronic structure and reactivity of this molecule, providing a deeper understanding of its behavior both in vitro and in vivo.
The role of fluorine-containing compounds in drug discovery cannot be overstated. The unique electronic properties of fluorine allow it to influence both the physical chemical properties and biological activity of molecules. For instance, fluorine atoms can enhance metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 oxidases. Furthermore, fluorine's ability to induce dipole moments in molecules can improve their interaction with lipophilic environments, such as cell membranes, thereby facilitating cellular uptake.
In conclusion, 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic methodologies and computational chemistry, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like this one are likely to play a pivotal role in addressing some of the most challenging diseases faced by humanity today.
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